1,1'-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole)
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Overview
Description
1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) is a compound belonging to the pyrazole family, characterized by its unique structure featuring two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems .
Preparation Methods
The synthesis of 1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) typically involves the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with formaldehyde under acidic conditions. This reaction forms the methylene bridge linking the two pyrazole rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The nitro groups can participate in electron transfer processes, while the pyrazole rings can engage in π-π stacking interactions with aromatic systems .
Comparison with Similar Compounds
Similar compounds to 1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) include:
3,5-Dimethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.
1,1’-Methanediylbis(N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine): Another bis-pyrazole compound with different substituents.
1,1’-Ethane-1,2-diylbis(N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine): A structurally similar compound with an ethane bridge instead of a methylene bridge
These compounds share structural similarities but differ in their substituents and bridging groups, which can influence their chemical reactivity and applications.
Properties
CAS No. |
113560-63-7 |
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Molecular Formula |
C11H14N6O4 |
Molecular Weight |
294.27 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-3,5-dimethyl-4-nitropyrazole |
InChI |
InChI=1S/C11H14N6O4/c1-6-10(16(18)19)8(3)14(12-6)5-15-9(4)11(17(20)21)7(2)13-15/h5H2,1-4H3 |
InChI Key |
NLPWKWKKRUNSTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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